molecular formula C16H24N2O3 B4693433 N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No. B4693433
M. Wt: 292.37 g/mol
InChI Key: UCAYOISPYFXFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as A-836,339, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the field of pain management, anxiety, and depression.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, leading to a reduction in pain, anxiety, and depression. Additionally, N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been shown to have anti-inflammatory properties, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been shown to have various biochemical and physiological effects. It increases the levels of endocannabinoids such as anandamide and 2-AG, leading to a reduction in pain, anxiety, and depression. It also has anti-inflammatory properties, which further contributes to its therapeutic potential. Additionally, N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been shown to have a low toxicity profile and does not produce any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide is its specificity towards FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have a low toxicity profile and does not produce any significant adverse effects. However, one of the limitations of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide is its poor solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide. One direction is to investigate its potential therapeutic applications in the field of pain management, anxiety, and depression. Another direction is to study its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide and to improve its solubility in water for better use in lab experiments.

Scientific Research Applications

N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications in the field of pain management, anxiety, and depression. It acts as an inhibitor of FAAH, an enzyme that breaks down endocannabinoids, which are natural compounds that play a crucial role in pain modulation, mood regulation, and immune function. By inhibiting FAAH, N-(4-butylphenyl)-N'-(3-methoxypropyl)ethanediamide increases the levels of endocannabinoids in the body, leading to a reduction in pain, anxiety, and depression.

properties

IUPAC Name

N'-(4-butylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-4-6-13-7-9-14(10-8-13)18-16(20)15(19)17-11-5-12-21-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAYOISPYFXFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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